molecular formula C23H21N3O4S B12139101 (2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12139101
M. Wt: 435.5 g/mol
InChI Key: OHAFIFWKTIFMEB-ZHZULCJRSA-N
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Description

(2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde and 4-propoxybenzylamine, which undergo condensation reactions to form intermediate compounds. These intermediates are then cyclized under specific conditions to form the thiazolo[3,2-b][1,2,4]triazine core. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.

    Cyproheptadine: A compound with a similar core structure but different substituents, used as an antihistamine.

Uniqueness

(2Z)-2-(3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific combination of functional groups and the thiazolo[3,2-b][1,2,4]triazine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O4S/c1-3-11-30-17-9-7-15(8-10-17)13-19-21(27)24-23-26(25-19)22(28)20(31-23)14-16-5-4-6-18(12-16)29-2/h4-10,12,14H,3,11,13H2,1-2H3/b20-14-

InChI Key

OHAFIFWKTIFMEB-ZHZULCJRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=NC2=O

Origin of Product

United States

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